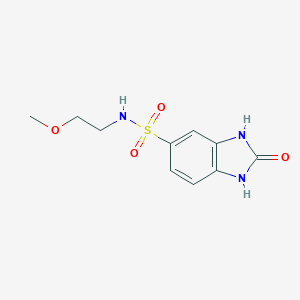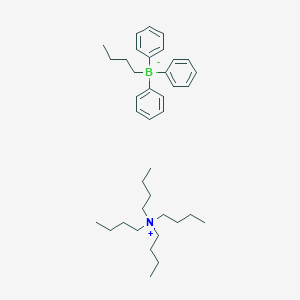![molecular formula C11H12N6O2 B221010 4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as AMOC and belongs to the class of oxadiazole derivatives.
作用機序
The mechanism of action of AMOC is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
AMOC has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to induce DNA damage, inhibit DNA synthesis, and disrupt cellular metabolism. Additionally, AMOC has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and cellular signaling.
実験室実験の利点と制限
AMOC has several advantages and limitations for lab experiments. One of the main advantages is that it exhibits potent pharmacological activity against various cancer cell lines and bacterial strains. Additionally, the compound has low toxicity and is relatively easy to synthesize. However, one of the main limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize the compound for specific applications.
将来の方向性
There are several future directions for research on AMOC. One potential area of research is to investigate the compound's potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action and optimize the compound for specific applications. Finally, research is needed to investigate the safety and efficacy of AMOC in animal models and clinical trials.
合成法
The synthesis of AMOC involves several steps, including the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with semicarbazide hydrochloride to produce 2-methoxybenzaldehyde semicarbazone. The final step involves the reaction of 2-methoxybenzaldehyde semicarbazone with cyanogen bromide to yield AMOC.
科学的研究の応用
AMOC has been extensively studied for its potential pharmacological properties, including its anticancer, antimicrobial, and antifungal activities. The compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, AMOC has been shown to possess significant antimicrobial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
特性
分子式 |
C11H12N6O2 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
4-amino-N//'-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C11H12N6O2/c1-18-8-5-3-2-4-7(8)6-14-15-10(12)9-11(13)17-19-16-9/h2-6H,1H3,(H2,12,15)(H2,13,17)/b14-6+ |
InChIキー |
IXSVOSGIAUDNCR-MKMNVTDBSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/N=C(/C2=NON=C2N)\N |
SMILES |
COC1=CC=CC=C1C=NN=C(C2=NON=C2N)N |
正規SMILES |
COC1=CC=CC=C1C=NN=C(C2=NON=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)



![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)


![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)


